molecular formula C13H16ClN3O B2516625 (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 2309706-08-7

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2516625
CAS No.: 2309706-08-7
M. Wt: 265.74
InChI Key: LEDUETJQAYOJIH-UHFFFAOYSA-N
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Description

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a piperazine ring substituted with a 3-chloropyridinyl group and a cyclopropylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves the coupling of a piperazine derivative with a chloropyridine and a cyclopropylmethanone precursor. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in an organic solvent such as tetrahydrofuran (THF) under ambient conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDUETJQAYOJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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